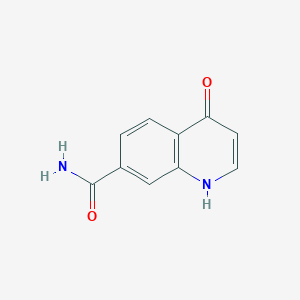

4-Hydroxyquinoline-7-carboxamide

Description

Significance of Nitrogen Heterocycles in Academic Disciplines

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com These compounds are fundamental to various scientific disciplines due to their wide-ranging applications and presence in natural products. wisdomlib.orgopenmedicinalchemistryjournal.comresearchgate.net An estimated 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, highlighting their importance in medicinal chemistry. openmedicinalchemistryjournal.commdpi.com

The significance of nitrogen heterocycles stems from their:

Biological Activity: Many nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.commdpi.com

Chemical Reactivity: The presence of nitrogen atoms in the ring influences the electron distribution, allowing for a variety of chemical reactions such as substitutions and cycloadditions. numberanalytics.com

Structural Diversity: The ability to modify the ring system and introduce various functional groups allows for the creation of a vast array of derivatives with distinct properties. numberanalytics.com

These characteristics make nitrogen heterocycles essential building blocks in drug discovery, materials science, and agrochemicals. numberanalytics.comopenmedicinalchemistryjournal.com

The Quinoline (B57606) Scaffold as a Privileged Structure for Chemical Exploration

Within the vast family of nitrogen heterocycles, the quinoline scaffold holds a special status as a "privileged structure." nih.govnih.govscielo.br This term refers to molecular frameworks that can bind to multiple, unrelated biological targets with high affinity, making them ideal starting points for drug discovery. nih.govbenthamdirect.com The quinoline nucleus is found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. nih.govbenthamdirect.com

The versatility of the quinoline scaffold can be attributed to several factors:

Structural Rigidity and 3D Shape: The fused ring system provides a semi-rigid backbone that can present substituents in well-defined spatial orientations. cambridgemedchemconsulting.com

Diverse Interaction Capabilities: The quinoline core can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. cambridgemedchemconsulting.com

Synthetic Accessibility: The quinoline ring system can be synthesized and functionalized through a variety of well-established chemical methods. frontiersin.orgusc.edu

These features have enabled the development of a multitude of quinoline-based compounds for various research and therapeutic applications. nih.govnih.govbenthamdirect.com

Scope and Research Focus on 4-Hydroxyquinoline-7-carboxamide and its Analogues

This article will focus specifically on the chemical compound This compound and its closely related analogues. The core structure features a quinoline ring with a hydroxyl group at the 4-position and a carboxamide group at the 7-position. This particular arrangement of functional groups imparts specific chemical properties and has attracted interest in various research areas. The exploration will be confined to the chemical synthesis, properties, and research applications of this compound and its structural variants, without delving into clinical or toxicological data.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-oxo-1H-quinoline-7-carboxamide |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)6-1-2-7-8(5-6)12-4-3-9(7)13/h1-5H,(H2,11,14)(H,12,13) |

InChI Key |

ZDVCMDJWUWBFDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)NC=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxyquinoline 7 Carboxamide and Its Derivatives

Classical Approaches to the 4-Hydroxyquinoline (B1666331) Moiety

The formation of the 4-hydroxyquinoline scaffold, a key structural component, has been historically achieved through several named reactions. These methods typically involve the cyclization of aniline (B41778) derivatives with a three-carbon component.

Gould-Jacobs Cyclization and its Variants

The Gould-Jacobs reaction is a widely utilized method for synthesizing 4-hydroxyquinolines. wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a thermal cyclization, often at high temperatures, to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, affords the desired 4-hydroxyquinoline. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave irradiation has been explored to reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Table 1: Key Aspects of the Gould-Jacobs Reaction

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| Condensation | Aniline reacts with an alkoxymethylenemalonic ester. | Diethyl ethoxymethylenemalonate |

| Cyclization | The intermediate undergoes thermal cyclization. | High temperatures (e.g., in Dowtherm A or mineral oil) mdpi.com |

| Saponification | The ester group is hydrolyzed to a carboxylic acid. | Sodium hydroxide (B78521) wikipedia.org |

| Decarboxylation | The carboxylic acid is removed to yield the final product. | Heat wikipedia.org |

Conrad-Limpach Reaction and Modifications

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines. This method involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction conditions determine the final product. At lower temperatures, the kinetic product, a β-aminoacrylate, is favored. wikipedia.org To achieve the cyclization to the 4-hydroxyquinoline, the reaction must be heated to high temperatures, typically around 250 °C. wikipedia.orgsynarchive.com The mechanism proceeds through the formation of a Schiff base, followed by an electrocyclic ring closing. wikipedia.org The use of high-boiling inert solvents like mineral oil or diphenyl ether can improve the yields of the cyclization step. mdpi.com

Biere-Seelen Synthesis and Dieckmann Condensation

The Biere-Seelen synthesis and the Dieckmann condensation represent other classical strategies for constructing the quinolin-4-one core, which is a tautomer of 4-hydroxyquinoline. mdpi.com The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this context, creates the heterocyclic ring of the quinoline (B57606) system. masterorganicchemistry.com This method is particularly useful for forming five- or six-membered rings. masterorganicchemistry.com

Contemporary Strategies for Carboxamide Integration

Modern synthetic methods offer precise and efficient ways to introduce the carboxamide group at the C-7 position of the 4-hydroxyquinoline ring.

Amidation and Coupling Reactions

The direct formation of the amide bond (amidation) is a common and versatile strategy. This typically involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. nih.gov For the synthesis of 4-hydroxyquinoline-7-carboxamides, a precursor such as 4-hydroxyquinoline-7-carboxylic acid would be activated and then reacted with the desired amine.

Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. nih.gov Other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective, particularly for coupling less reactive amines. mdpi.com The choice of solvent and base is also crucial for optimizing the reaction conditions. nih.gov

Table 2: Common Coupling Reagents for Amidation

| Reagent | Additive(s) | Typical Use |

|---|---|---|

| EDC | HOBt, DMAP | General amide bond formation. nih.gov |

| DCC | Dicyclohexylcarbodiimide, another common carbodiimide. youtube.com | |

| HATU | DIPEA | Effective for challenging couplings, including with electron-deficient amines. mdpi.com |

| CDI | | 1,1'-Carbonyldiimidazole, used for activating carboxylic acids. mdpi.com |

Directed C-H Functionalization for Site-Selective Introduction

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups, avoiding the need for pre-functionalized starting materials. chemrxiv.orgnih.gov In the context of quinolines, various directing groups can be employed to guide a metal catalyst to a specific C-H bond. researchgate.net While direct C-7 amidation via C-H activation is a developing area, related strategies have been demonstrated for other positions on the quinoline ring. For instance, an N-oxide directing group can facilitate functionalization at the C-2 and C-8 positions. chemrxiv.org A carbamoyl (B1232498) group at the 4-position can direct functionalization and subsequently be rearranged to introduce a carboxamide at the C-3 position. chemrxiv.org These principles suggest the potential for developing a directing group strategy for the selective C-H amidation at the C-7 position of the 4-hydroxyquinoline scaffold.

Green Chemistry and Sustainable Synthesis Considerations

The development of green and sustainable synthetic routes for 4-hydroxyquinoline derivatives is a key focus in modern medicinal chemistry. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One notable green chemistry approach involves the use of microwave irradiation. This technique has been shown to significantly shorten reaction times, from hours to mere minutes, while increasing product yields. nih.gov For instance, the BiCl3-catalyzed synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation exemplifies a green method that circumvents many issues associated with traditional synthesis, such as low yields and poor selectivity. nih.gov The principles of green chemistry, which include the use of safer solvents and reaction conditions, are being increasingly applied to the synthesis of complex molecules. unibo.it

Sustainable synthesis also encompasses the use of more environmentally friendly reagents and catalysts. For example, some methods for synthesizing 4-hydroxyquinolines have moved away from hazardous reagents like phosphorus pentoxide and TiCl4 towards more benign alternatives. nih.gov The Conrad-Limpach reaction, a classic method for producing 4-hydroxyquinolines, has been adapted with modifications to improve its environmental footprint. nih.gov

Recent research has also highlighted the development of scalable and efficient methodologies for the synthesis of N-1 substituted 4-quinolone-3-carboxamides, which are closely related to the target compound. These methods provide a robust pathway for producing these compounds with high purity and excellent yields, which is crucial for sustainable large-scale production. nih.gov

Here is a table summarizing various green synthesis approaches for related quinoline derivatives:

| Catalyst/Method | Key Advantages | Compound Type | Reference |

| Microwave Irradiation with BiCl3 | Reduced reaction time, increased yield, improved selectivity | 4-hydroxy-2-quinolone analogues | nih.gov |

| Modified Conrad-Limpach | Optimized conditions for better environmental profile | Alkyl 2-(4-hydroxyquinolin-2-yl) acetates | nih.gov |

| Scalable N-1 Substitution | High purity, excellent yields, robust pathway | 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide | nih.gov |

Diversity-Oriented Synthesis for Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for generating large collections of structurally diverse small molecules, known as chemical libraries. These libraries are invaluable for screening against biological targets to identify new drug leads. The 4-hydroxyquinoline scaffold is an excellent starting point for DOS due to its versatile chemical handles that allow for the introduction of various substituents.

The generation of a library of quinoline-4-carboxamide derivatives often starts with a common intermediate that can be readily modified. For example, a one-pot chlorination and amide formation can be used to create a key intermediate, which can then undergo aromatic nucleophilic substitution with a range of amines under microwave irradiation to produce a diverse set of compounds. acs.org This approach allows for the rapid synthesis of numerous analogs with different properties.

Another strategy involves the Pfitzinger reaction, where isatin (B1672199) and a methyl ketone are reacted to form a quinoline-4-carboxylic acid. This acid can then be coupled with various amines to generate a library of quinoline-4-carboxamides. acs.org The modification of substituents at different positions on the quinoline ring is a common tactic in DOS. For instance, the synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids allows for the exploration of how different groups at the 7-position affect biological activity. acs.org

The synthesis of libraries of related heterocyclic compounds, such as 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, further illustrates the principles of DOS. By systematically modifying the substitution pattern on the pyrazole (B372694) ring, researchers can generate a wide array of compounds and study their structure-activity relationships. mdpi.com This approach has been successful in identifying potent and selective ligands for various biological targets. mdpi.com

The following table outlines strategies for generating chemical libraries of quinoline derivatives:

| Core Scaffold | Key Reaction | Diversity Introduced | Reference |

| Quinoline-4-carboxamide | Aromatic nucleophilic substitution | Amine substituents | acs.org |

| Quinoline-4-carboxamide | Pfitzinger reaction followed by amide coupling | Amine and other substituents | acs.org |

| 7-substituted 4-hydroxyquinoline-3-carboxylic acid | Various synthetic modifications | Substituents at the 7-position | acs.org |

| 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide | Systematic modification of pyrazole ring | Substituents on the pyrazole ring | mdpi.com |

Chemical Reactivity and Transformation Studies of 4 Hydroxyquinoline 7 Carboxamide Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. youtube.com The regioselectivity of these reactions is largely dictated by the electronic nature of the pyridine (B92270) and benzene (B151609) rings, as well as the influence of existing substituents.

In the case of 4-hydroxyquinoline-7-carboxamide, the hydroxyl group at the C-4 position is an activating group and, along with the nitrogen atom, directs electrophilic attack towards the benzene ring, primarily at the C-5 and C-8 positions. researchgate.net Conversely, the pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. youtube.comquimicaorganica.org

The carboxamide group at the C-7 position is a deactivating group for electrophilic substitution and will further influence the regioselectivity of incoming electrophiles. Nucleophilic substitution on the carbocyclic ring is generally difficult unless activated by other functional groups. For nucleophilic substitution to occur on the pyridinone ring of this compound, the hydroxyl group at C-4 would typically need to be converted into a better leaving group, such as a halide or a triflate.

| Reaction Type | Reagents and Conditions | Expected Products |

| Electrophilic Substitution (Bromination) | Br₂ / H₂SO₄, 75°C | 5-bromo-4-hydroxyquinoline-7-carboxamide and 8-bromo-4-hydroxyquinoline-7-carboxamide |

| Nucleophilic Substitution (on a 4-chloro derivative) | Various nucleophiles (e.g., amines, alkoxides) | 4-substituted-quinoline-7-carboxamides |

Oxidation and Reduction Pathways

The quinoline nucleus is susceptible to both oxidation and reduction, with the outcome of the reaction being highly dependent on the reagents and conditions employed. researchgate.net

Oxidation of the quinoline ring typically requires strong oxidizing agents and can lead to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net The presence of the electron-donating hydroxyl group at the 4-position can make the benzene ring more susceptible to oxidative degradation. Milder oxidation conditions, for instance with peroxycarboxylic acids, can lead to the formation of the corresponding N-oxide. researchgate.net The carboxamide group is generally stable under these oxidative conditions. Some 4-hydroxyquinoline (B1666331) derivatives have also been noted for their pro-oxidant or antioxidant properties, indicating their involvement in redox processes. nih.gov

Reduction of the quinoline ring can be achieved under various conditions. Catalytic hydrogenation, for example using hydrogen gas with a platinum catalyst, typically leads to the reduction of the benzene ring, yielding 5,6,7,8-tetrahydroquinoline (B84679) derivatives. youtube.com The specific outcome can be influenced by the solvent and acidity of the reaction medium.

| Reaction Type | Reagents and Conditions | Expected Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Pyridine-2,3-dicarboxylic acid derivatives |

| N-Oxidation | Peroxycarboxylic acids (e.g., m-CPBA) | This compound-N-oxide |

| Reduction | H₂ / Pt, acidic conditions | 4-Hydroxy-5,6,7,8-tetrahydroquinoline-7-carboxamide |

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The quinoline scaffold is a common substrate in these transformations, which allow for the introduction of a wide range of functional groups.

For this compound to be used in many cross-coupling reactions, the hydroxyl group at the 4-position would typically be converted to a more reactive functional group, such as a halide (e.g., chloro, bromo) or a triflate. This then allows for participation in reactions like the Suzuki-Miyaura coupling (with boronic acids) researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov and the Buchwald-Hartwig amination (with amines). ias.ac.inresearchgate.netwikipedia.orgacs.orglibretexts.org These reactions are typically catalyzed by palladium complexes. mdpi.com

The carboxamide group at the 7-position can also potentially be derived from a carboxylic acid, which itself could be introduced via palladium-catalyzed carboxylation of a halo-quinoline precursor.

| Reaction Type | Substrate (Derivative) | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | 4-Chloroquinoline-7-carboxamide | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 4-Arylquinoline-7-carboxamide |

| Buchwald-Hartwig Amination | 4-Chloroquinoline-7-carboxamide | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base (e.g., NaOtBu) | 4-Aminoquinoline-7-carboxamide |

Tautomerism and Isomerization Phenomena

An important characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. wikipedia.org This phenomenon is a type of keto-enol tautomerism, where the "enol" form is 4-hydroxyquinoline and the "keto" form is quinolin-4(1H)-one.

The position of this equilibrium is influenced by several factors, including the nature and position of other substituents on the quinoline ring and the polarity of the solvent. In the case of this compound, the equilibrium will exist between this compound and quinolin-4(1H)-one-7-carboxamide. The stability of each tautomer can be influenced by intramolecular hydrogen bonding possibilities and the electronic effects of the carboxamide group. Computational studies on substituted 4-hydroxyquinolines have shown that the relative stability of the tautomers can be finely tuned.

| Tautomeric Form | Structure | Notes |

| 4-Hydroxy Form (Enol) | Aromatic hydroxyl group at C-4 | Generally favored in non-polar solvents |

| 4-Oxo Form (Keto) | Carbonyl group at C-4 and a proton on the nitrogen | Often more stable in polar, protic solvents |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 4-hydroxyquinoline-7-carboxamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, as well as resonances for the hydroxyl and amide protons. The protons on the benzene (B151609) ring portion (H-5, H-6, H-8) and the pyridine (B92270) ring portion (H-2, H-3) will exhibit chemical shifts and coupling patterns characteristic of their electronic environment. The carboxamide group at C-7 will significantly influence the chemical shifts of the adjacent H-6 and H-8 protons. The protons of the -CONH₂ group would appear as a broad singlet, and the hydroxyl proton at C-4 would also likely be a broad singlet, both exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is expected to have a chemical shift in the range of 165-175 ppm. The carbon bearing the hydroxyl group (C-4) would be significantly deshielded. The chemical shifts of the other aromatic carbons would be consistent with the substituted quinoline structure. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on known shifts for 4-hydroxyquinoline (B1666331) and substituent effects.

Click to view interactive table

| ¹H NMR | Predicted δ (ppm) | Multiplicity |

| H-2 | ~8.0-8.2 | d |

| H-3 | ~6.2-6.4 | d |

| H-5 | ~8.2-8.4 | d |

| H-6 | ~7.8-8.0 | dd |

| H-8 | ~8.5-8.7 | s |

| -OH | ~11.0-12.0 | br s |

| -CONH₂ | ~7.5-8.5 (2H) | br s |

| ¹³C NMR | Predicted δ (ppm) |

| C-2 | ~140-142 |

| C-3 | ~110-112 |

| C-4 | ~175-178 |

| C-4a | ~140-142 |

| C-5 | ~125-127 |

| C-6 | ~120-122 |

| C-7 | ~130-133 |

| C-8 | ~118-120 |

| C-8a | ~128-130 |

| C=O (Amide) | ~168-172 |

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₀H₈N₂O₂. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₁₀H₈N₂O₂ (calculated exact mass: 188.0586 g/mol ). nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for quinoline derivatives often involve the loss of HCN (27 Da) from the heterocyclic ring. mcmaster.ca For this compound, characteristic fragmentation would also involve the amide group. Expected fragmentation patterns include:

Loss of NH₃: Cleavage of the amide group could lead to the loss of ammonia (B1221849) (17 Da).

Loss of CONH₂: A fragment corresponding to the loss of the entire carboxamide radical (44 Da) is plausible.

α-Cleavage: Cleavage of the bond between the quinoline ring and the carbonyl group is a typical fragmentation for aromatic amides. libretexts.org

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) is a common fragmentation pathway for quinolone-type structures. mcmaster.ca

Expected Mass Spectrometry Fragmentation Data

Click to view interactive table

| Ion | m/z (Proposed) | Description |

| [M]⁺ | 188 | Molecular Ion |

| [M-NH₂]⁺ | 172 | Loss of amino radical |

| [M-NH₃]⁺ | 171 | Loss of ammonia |

| [M-CO]⁺ | 160 | Loss of carbon monoxide |

| [M-CONH₂]⁺ | 144 | Loss of carboxamide radical |

| [M-CO-HCN]⁺ | 133 | Sequential loss of CO and HCN |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic bands for its key functional groups. Based on data from similar compounds like 4-hydroxyquinoline and various amides, the following absorptions are expected nih.govchemicalbook.comresearchgate.net:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: Two bands (for symmetric and asymmetric stretching) in the 3100-3500 cm⁻¹ region, characteristic of the primary amide (-CONH₂).

C=O Stretch (Amide I): A strong absorption band typically found between 1650 and 1690 cm⁻¹.

N-H Bend (Amide II): An absorption band around 1600-1640 cm⁻¹.

C=C and C=N Stretches: Aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the quinoline ring is expected to give rise to strong absorptions in the UV region. The spectrum would likely show multiple bands corresponding to π→π* transitions. The presence of the hydroxyl and carboxamide groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. iosrjournals.orgresearchgate.netresearchgate.net

Predicted Spectroscopic Data (IR and UV-Vis)

Click to view interactive table

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Hydroxyl |

| N-H Stretch | 3100-3500 (two bands) | Primary Amide |

| C=O Stretch (Amide I) | 1650-1690 | Carbonyl |

| N-H Bend (Amide II) | 1600-1640 | Amide |

| C=C/C=N Stretch | 1400-1600 | Aromatic Ring |

| UV-Vis Spectroscopy | Predicted λmax (nm) | Transition Type |

| Band I | ~320-350 | π→π |

| Band II | ~270-290 | π→π |

| Band III | ~220-240 | π→π* |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Although no specific crystal structure for this compound has been reported in the searched literature, analysis of related structures, such as other quinoline derivatives, allows for a prediction of its key structural features. The quinoline ring system itself is expected to be largely planar.

A critical feature of the solid-state structure would be the extensive network of intermolecular hydrogen bonds. The hydroxyl group at C-4 and the primary amide group at C-7 are both excellent hydrogen bond donors and acceptors. This would likely lead to the formation of a stable, three-dimensional supramolecular architecture. The amide group could form hydrogen bonds with the hydroxyl group or the quinoline nitrogen of neighboring molecules, as well as with other amide groups. Additionally, π-π stacking interactions between the planar quinoline ring systems of adjacent molecules are highly probable, further stabilizing the crystal lattice. The tautomerism between the 4-hydroxyquinoline and the 4-quinolone form is another important aspect that would be definitively resolved by X-ray crystallography.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgscirp.org For 4-hydroxyquinoline-7-carboxamide and its derivatives, DFT calculations have been instrumental in elucidating various molecular properties. rsc.orgnih.gov

Molecular Geometry Optimization and Vibrational Analysis

DFT methods, such as B3LYP combined with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. nih.govnih.gov This process involves finding the minimum energy conformation of the molecule. scirp.org The optimized structural parameters, including bond lengths and angles, can then be compared with experimental data if available. nih.gov For instance, in related quinoline (B57606) structures, the calculated bond lengths and angles have shown good agreement with experimental values. scirp.org

Vibrational analysis is subsequently performed on the optimized geometry to calculate the frequencies of molecular vibrations. dergipark.org.trnih.gov These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. dergipark.org.trresearchgate.net For example, studies on similar quinoline derivatives have successfully used DFT to assign vibrational modes, noting that methods like B3LYP provide results in good agreement with experimental data. dergipark.org.trnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. scirp.org

For quinoline derivatives, HOMO-LUMO analysis helps in understanding the charge transfer that can occur within the molecule. scirp.orgresearchgate.net This analysis is essential for predicting how the molecule might interact with other species and for understanding its electronic absorption properties. rsc.org

Electrostatic Potential and Reactivity Indices

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites within the molecule. researchgate.net This information is vital for predicting the regions where the molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. nih.gov For example, chemical hardness indicates the resistance to change in the electron distribution, while softness is the reciprocal of hardness and indicates the molecule's polarizability.

Tautomeric Equilibria and Energetics

4-Hydroxyquinolines can exist in different tautomeric forms, most commonly the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. researchgate.netnih.gov DFT calculations are used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. nih.govresearchgate.net By calculating the total energies of the optimized geometries of each tautomer, the more stable form can be identified. nih.gov Studies on various 4-hydroxyquinoline (B1666331) derivatives have shown that the keto tautomer is generally more stable. researchgate.net The energy difference between the tautomers provides insight into the equilibrium constant of the tautomerization reaction. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and stability. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal how the molecule behaves in different environments, such as in a vacuum or in a solvent like water. researchgate.netuni-miskolc.hu These simulations are particularly useful for understanding the flexibility of the molecule and the stability of different conformers. researchgate.net For example, MD simulations can show how the presence of a solvent affects the conformational preferences of a molecule, which is crucial for understanding its behavior in biological systems. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. mdpi.com This method is widely used in drug design to understand the binding mode of a potential drug molecule and to estimate its binding affinity. nih.govmdpi.com For derivatives of 4-hydroxyquinoline, docking studies have been employed to investigate their interactions with various biological targets, such as enzymes and receptors. nih.govmdpi.com

For instance, docking studies have shown that the hydroxy and carboxamide groups of quinoline derivatives can interact with metal ions in the active site of enzymes like HIV-1 integrase. brieflands.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. mdpi.combrieflands.com These studies can also reveal key interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-target complex. nih.gov

Quantum Chemical Characterization of Excited State Properties

A thorough review of available scientific literature reveals a significant gap in the quantum chemical characterization of the excited state properties specifically for the compound This compound . While extensive computational and theoretical studies have been conducted on related quinoline derivatives, such as 4-hydroxyquinoline (4HQN) and various 4-oxo-1,4-dihydroquinoline-3-carboxamides, specific data concerning the excited state dynamics, electronic transitions, and photophysical properties of this compound are not present in the surveyed materials.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for investigating the excited states of molecules, providing insights into their absorption and emission spectra, and the nature of electronic transitions. For instance, studies on the parent molecule, 4-hydroxyquinoline, have detailed its tautomeric forms in ground and excited states and the formation of triplet states upon UV irradiation. researchgate.netnih.gov Similarly, research on other functionalized quinolines has explored their potential in various applications based on their photophysical behaviors.

However, the specific substituent effects of a carboxamide group at the 7-position of the 4-hydroxyquinoline scaffold on its excited state properties have not been computationally elucidated in the available literature. Such a study would be crucial to understanding how this modification influences the electronic distribution, transition energies, and potential photochemical pathways of the molecule.

Due to the absence of specific research findings and corresponding data for this compound, no data tables on its excited state properties can be generated at this time. Further focused computational research is required to characterize the excited state landscape of this particular compound.

Mechanistic Insights into Biological and Pharmacological Activity of 4 Hydroxyquinoline 7 Carboxamide Analogues

Enzyme and Receptor Binding Studies

The biological effects of 4-hydroxyquinoline-7-carboxamide analogues are often initiated by their direct interaction with specific enzymes and receptors. These binding events can lead to the modulation of critical biological pathways.

Inhibition Kinetics and Binding Affinities

The potency of enzyme inhibition by this compound derivatives is quantified by parameters such as the half-maximal inhibitory concentration (IC50). For instance, a series of quinazolinone-7-carboxamides, which are structurally related to the 4-hydroxyquinoline (B1666331) core, were identified as potent inhibitors of soluble epoxide hydrolase (sEH). Several of these analogues demonstrated IC50 values in the sub-micromolar range, from 0.30 to 0.66 μM, indicating strong binding and effective inhibition. nih.gov Another study on 4-hydroxy-2-quinolinone carboxamides revealed potent lipoxygenase (LOX) inhibitors, with the most active compounds showing an IC50 value of 10 μM. nih.gov These values are critical for understanding the binding affinity and for guiding the design of more potent inhibitors.

Table 1: Inhibition Kinetics of this compound Analogues

| Compound Class | Target Enzyme | IC50 Values (μM) |

|---|---|---|

| Quinazolinone-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | 0.30 - 0.66 nih.gov |

| 4-Hydroxy-2-quinolinone Carboxamides | Lipoxygenase (LOX) | 10 nih.gov |

Specific Target Identification (e.g., HIV-1 Integrase, Soluble Epoxide Hydrolase, Lipoxygenase)

Research has successfully identified several specific molecular targets for analogues of this compound.

HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a prime target for antiviral therapy. nih.gov The 4-hydroxyquinoline scaffold is a key feature in a pharmacophore model used to identify potential HIV-1 integrase inhibitors. nih.gov Studies have shown that 6-fluoro-4-quinolone-3-carboxylic acids, which share structural similarities, exhibit moderate to good inhibitory activity against this enzyme. nih.gov The development of effective integrase inhibitors is a key strategy in combination chemotherapy for HIV. nih.gov

Soluble Epoxide Hydrolase (sEH): sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and protective cardiovascular effects. nih.govnih.gov Inhibition of sEH is a therapeutic strategy for managing cardiovascular and metabolic disorders. Novel quinazolinone-7-carboxamide analogues have been synthesized and identified as potent and selective sEH inhibitors. nih.govnih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. nih.gov A series of 4-hydroxy-2-quinolinone carboxamides were synthesized and evaluated for their ability to inhibit soybean LOX as an indicator of anti-inflammatory potential. Two compounds, in particular, demonstrated the best LOX inhibitory activity with an IC50 of 10 μM. nih.gov Some of these compounds also showed dual activity as LOX inhibitors and antioxidants. nih.gov

Molecular Mechanisms of Action at the Cellular Level (e.g., reactive oxygen species generation, mitochondrial disruption, DNA synthesis blockade, metal chelation)

Beyond direct enzyme inhibition, this compound analogues exert their biological effects through a variety of molecular mechanisms at the cellular level.

Reactive Oxygen Species (ROS) Generation: Quinone structures, which can be formed from the oxidation of the hydroxyl group on the quinoline (B57606) ring, are known to induce the generation of reactive oxygen species (ROS). mdpi.com This can lead to oxidative stress, which is particularly detrimental to cancer cells that already have a high metabolic rate and are vulnerable to redox imbalances. mdpi.com The production of ROS can damage cellular components and trigger apoptosis. mdpi.com

Mitochondrial Disruption: Mitochondria are central to cellular energy production and apoptosis regulation. nih.gov Some quinoline derivatives can disrupt mitochondrial function by acting as uncouplers, which dissipate the proton gradient across the inner mitochondrial membrane. nih.gov This uncoupling reduces ATP production and can lead to the release of pro-apoptotic factors like cytochrome c, ultimately causing cell death. nih.govnih.gov Mitochondrial dysfunction is a key factor in the pathogenesis of many diseases. mdpi.com

DNA Synthesis Blockade: A well-established mechanism for quinolone-class compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds block bacterial cell division and growth.

Metal Chelation: The 8-hydroxyquinoline (B1678124) scaffold, a close relative of the 4-hydroxyquinoline core, is known for its metal-chelating properties. This ability to bind metal ions is thought to contribute to its biological activities, although the precise mechanisms are still under investigation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies have provided valuable insights.

In the development of soluble epoxide hydrolase (sEH) inhibitors, SAR studies revealed that the amide and thiobenzyl groups attached to the quinazolinone core are critical for potent inhibition. nih.gov Similarly, for lipoxygenase (LOX) inhibitors based on the 4-hydroxy-2-quinolinone scaffold, the nature and position of substituents on the quinolinone ring and the carboxamide moiety significantly impact activity. nih.gov

For antimicrobial quinolones, it has been shown that adding a fluorine atom at the C-6 position can dramatically increase antibacterial activity. nih.gov Furthermore, the type of substituent at the C-7 position has a profound effect on their antimicrobial properties. nih.gov In a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives designed as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid part of the molecule was identified as a crucial pharmacophore for activity. nih.gov Molecular modeling suggested that this scaffold interacts with key amino acid residues in the ATP-binding pocket of the kinase. nih.gov

Preclinical Biological Potential and Mechanistic Pathways

The diverse biological activities of this compound analogues have led to their investigation in several preclinical models, particularly for their antimicrobial potential.

Antimicrobial Mechanisms

Analogues of this compound have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action are often multifaceted.

Antibacterial Mechanisms: The primary antibacterial mechanism for many quinolone derivatives is the inhibition of DNA gyrase and topoisomerase IV, leading to a breakdown in DNA replication and repair. mdpi.com Some derivatives have also been shown to cause leakage of cellular components by damaging the bacterial cell membrane. mdpi.com SAR studies on 4-hydroxy-2-quinolone analogues have indicated that both the length of an alkyl chain at the C-3 position and the substituents on the benzene (B151609) ring significantly affect antibacterial activity. nih.gov

Antifungal Mechanisms: The antifungal action of related hydroxyquinolines can involve different mechanisms depending on their specific structure. For example, some derivatives have been shown to damage the fungal cell wall, while others compromise the integrity of the cytoplasmic membrane. nih.govresearchgate.net This suggests that modifications to the quinoline scaffold can tune the antifungal mechanism of action. nih.gov Pyrazole (B372694) carboxamide derivatives, a class of fungicides, are known for their unique and efficient mode of action. nih.govresearchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-2-quinolone |

| 4-Hydroxy-2-quinolinone |

| 4-Hydroxyquinoline-7-carboxylic acid |

| 5-Lipoxygenase-activating protein (FLAP) |

| 6-fluoro-4-quinolone-3-carboxylic acids |

| 7-Chloro-4-hydroxyquinoline |

| 8-Hydroxy-quinoline-7-carboxylic acid |

| 8-hydroxyquinoline |

| Ciprofloxacin |

| Clioquinol |

| Oxolinic acid |

| Pim-1 kinase |

| Quinazolinone-7-carboxamides |

| Soluble epoxide hydrolase (sEH) |

Anticancer Mechanistic Pathways

The anticancer activity of 4-hydroxyquinoline analogues is multifaceted, primarily involving the disruption of DNA replication and the induction of programmed cell death.

A principal mechanism is the inhibition of human topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication and transcription. nih.gov Certain 4-oxoquinoline analogues, such as voreloxin, function by intercalating into the DNA helix and inhibiting topoisomerase II's function of managing DNA supercoils. nih.gov This action leads to the accumulation of transient, double-stranded DNA breaks, which are highly cytotoxic to cancer cells. nih.gov This mechanism is analogous to how some quinolone-based antibiotics target prokaryotic type II topoisomerases (DNA gyrase and topoisomerase IV), highlighting a conserved mode of action against homologous enzymes. nih.gov

The DNA damage induced by these compounds triggers cellular apoptosis through multiple signaling cascades. Research on related quinazoline (B50416) derivatives shows that they can activate both the intrinsic and extrinsic apoptotic pathways. nih.gov The intrinsic, or mitochondrial, pathway is initiated by the perturbation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and an increase in reactive oxygen species (ROS) formation. nih.gov This cascade culminates in the activation of effector caspases, such as caspase-3 and -7, as well as initiator caspase-9. nih.gov Simultaneously, the extrinsic pathway can be triggered, involving the activation of caspase-8 and the inhibition of nuclear factor-kappa B (NF-κB) translocation, a key regulator of cell survival. nih.gov

Furthermore, some quinolinone derivatives have been shown to arrest the cell cycle at the S and G2/M phases, preventing cancer cells from proceeding through division and proliferation. researchgate.net Other potential, less-direct mechanisms include the inhibition of key signaling mediators like Ataxia-Telangiectasia Mutated (ATM) kinase, which is central to the DNA damage response (DDR). researchgate.net

| Compound Class | Primary Target | Mechanism of Action | Cellular Outcome | Reference |

|---|---|---|---|---|

| 4-Oxoquinoline Analogues (e.g., Voreloxin) | Topoisomerase II | DNA intercalation and enzyme inhibition, leading to double-stranded DNA breaks. | Cytotoxicity, Apoptosis | nih.gov |

| Quinolinone Derivatives | Cell Cycle Checkpoints | Induction of cell cycle arrest at S and G2/M phases. | Inhibition of Proliferation | researchgate.net |

| Quinazoline Derivatives | Apoptotic Pathways (Intrinsic/Extrinsic) | Mitochondrial membrane disruption, cytochrome c release, ROS formation, caspase activation. | Apoptosis | nih.gov |

| Quinoline-3-carboxamides | ATM Kinase | Inhibition of DNA damage response mediators. | Sensitization to DNA Damage | researchgate.net |

Antiviral Mechanistic Pathways (e.g., anti-HIV)

Analogues of 4-hydroxyquinoline have emerged as potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and various herpesviruses, through distinct and highly specific mechanisms.

Inhibition of Viral Enzymes

A predominant antiviral strategy of these compounds is the direct inhibition of essential viral enzymes.

HIV Integrase (IN): Many 4-hydroxyquinoline derivatives function as HIV integrase strand transfer inhibitors (INSTIs). nih.gov The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is particularly effective. nih.gov The mechanism relies on the compound's ability to chelate the two divalent magnesium ions (Mg²⁺) present in the enzyme's active site. nih.gov These metal ions are critical for the catalytic activity of integrase, which carries out the 3'-processing of viral DNA and its subsequent integration into the host genome. By sequestering these ions, the inhibitors effectively shut down the integration process. nih.gov This mechanism is shared by several FDA-approved INSTIs. nih.gov Derivatives such as 8-hydroxyquinoline-7-carboxamides have been developed based on this pharmacophore. researchgate.net

Herpesvirus DNA Polymerase: A class of 4-hydroxyquinoline-3-carboxamides (4-HQCs) has demonstrated potent and broad-spectrum activity against herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV-1, HSV-2), and varicella-zoster virus (VZV). nih.gov The mechanism involves the inhibition of the viral DNA polymerase. nih.gov These compounds act as competitive inhibitors of nucleoside binding, thereby blocking viral DNA replication. nih.gov A key advantage is their selectivity; they show potent inhibition of viral polymerases with no detectable inhibition of human DNA polymerases (α, δ, and γ), which promises a favorable therapeutic window. nih.gov

Disruption of Protein-Protein Interactions

A more recent and sophisticated antiviral mechanism involves allosteric inhibition by disrupting critical protein-protein interactions. Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of the interaction between HIV-1 integrase and the host co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.govresearchgate.net LEDGF/p75 is crucial for tethering the pre-integration complex to the host chromatin, guiding the integration process. By binding to integrase at the LEDGF/p75 interface, these compounds prevent the formation of the IN-LEDGF/p75 complex, representing a novel allosteric approach to block HIV replication. nih.gov

| Virus Family | Target | Mechanism of Action | Compound Scaffold | Reference |

|---|---|---|---|---|

| Retroviruses (HIV) | Integrase (IN) Active Site | Chelation of essential Mg²⁺ cofactors, inhibiting strand transfer. | 4-Hydroxy-2-oxo-1,2-dihydroquinoline | nih.gov |

| Retroviruses (HIV) | IN-LEDGF/p75 Interface | Allosteric inhibition of the protein-protein interaction required for integration. | 8-Hydroxyquinoline | nih.govresearchgate.net |

| Herpesviruses (HCMV, HSV, VZV) | Viral DNA Polymerase | Competitive inhibition of nucleoside binding, halting DNA replication. | 4-Hydroxyquinoline-3-carboxamide | nih.gov |

Anti-inflammatory Mechanistic Pathways

The anti-inflammatory effects of this compound analogues are derived from their ability to modulate key components of the inflammatory cascade, from signaling receptors to downstream enzymes.

One of the primary mechanisms is the inhibition of enzymes that produce inflammatory mediators. Derivatives of 4-hydroxy-2-quinolinone have been shown to inhibit lipoxygenase (LOX), an enzyme responsible for producing leukotrienes, which are potent mediators of inflammation. nih.govresearchgate.net Docking studies on related heterocyclic systems also suggest the potential for these scaffolds to inhibit cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory pathway. tsijournals.com

Beyond direct enzyme inhibition, these compounds can modulate crucial inflammatory signaling pathways. Certain quinazolinone derivatives act as potent inhibitors of Toll-like receptor 4 (TLR4) signaling. rsc.org TLR4 is a key pattern recognition receptor that, upon activation by ligands like lipopolysaccharide (LPS), initiates a powerful pro-inflammatory response. By blocking this pathway, the compounds can prevent the downstream production of inflammatory cytokines. rsc.org Similarly, the immunomodulator Linomide, a quinoline-3-carboxamide, has been shown to reduce LPS-induced production of tumor necrosis factor-alpha (TNF-α) in macrophages. researchgate.net

A more recently discovered mechanism involves the inhibition of the stimulator of interferon genes (STING) pathway. nih.gov The STING protein is an adaptor that mediates innate immune responses to cytosolic DNA. Overactivation of this pathway is linked to autoinflammatory diseases. Dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as STING inhibitors, potentially through covalent binding to its transmembrane domain, thereby suppressing the excessive production of interferons and other pro-inflammatory cytokines. nih.gov

| Target/Pathway | Mechanism of Action | Cellular/Systemic Effect | Compound Class | Reference |

|---|---|---|---|---|

| Lipoxygenase (LOX) | Direct enzyme inhibition. | Reduced production of leukotrienes. | 4-Hydroxy-2-quinolinone Carboxamides | nih.govresearchgate.net |

| Toll-like Receptor 4 (TLR4) | Inhibition of the signaling cascade. | Decreased production of pro-inflammatory cytokines. | Quinazolinone-carbothioamides | rsc.org |

| STING Pathway | Inhibition of the adaptor protein, potentially via covalent binding. | Suppression of interferon-driven inflammation. | Dihydroisoquinoline-carboxamides | nih.gov |

| Macrophage Cytokine Production | Modulation of cellular response to stimuli (e.g., LPS). | Reduced TNF-α production. | Quinoline-3-carboxamides (e.g., Linomide) | researchgate.net |

Antioxidant Mechanisms

The antioxidant properties of 4-hydroxyquinoline derivatives are intrinsically linked to their chemical structure, particularly the phenolic hydroxyl group. These compounds can counteract oxidative stress through several mechanisms.

The principal mechanism is direct radical scavenging via Hydrogen Atom Transfer (HAT). mdpi.com The phenolic hydroxyl group can readily donate a hydrogen atom to a reactive free radical (e.g., a peroxyl radical), neutralizing it and breaking the chain reaction of lipid peroxidation. nih.govmdpi.com The resulting quinoline-based radical is stabilized by delocalization of the unpaired electron across the aromatic ring system, making it relatively unreactive. researchgate.net Related pathways such as Sequential Proton Loss Electron Transfer (SPLET) may also contribute to this activity. researchgate.net

The effectiveness of this radical scavenging is demonstrated in various assays. Quinolinone carboxamide derivatives have shown potent activity in scavenging hydroxyl radicals and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, as well as providing near-complete inhibition of lipid peroxidation in cellular models. nih.gov

The antioxidant versus pro-oxidant nature of these compounds can be influenced by their chemical environment and substituents. nih.gov For example, when dissolved in a lipid environment like a vesicle, some 4-hydroxyquinoline derivatives can act as pro-oxidants, potentially because the stabilized phenoxy radical they form can initiate further lipid peroxidation. nih.gov This highlights that the "distributive status" of the compound is a critical factor in its net effect. nih.gov Additionally, the presence and position of other functional groups, such as a hydroxyl group on the quinoline ring, can significantly enhance peroxyl scavenging activity. researchgate.net

| Antioxidant Mechanism | Description | Assay/Model | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the phenolic -OH group to neutralize free radicals. | DPPH, Peroxyl Radical Scavenging | mdpi.comui.ac.id |

| Inhibition of Lipid Peroxidation | Interruption of the chain reaction of lipid degradation initiated by free radicals. | AAPH-induced Hemolysis, Cellular Lipid Peroxidation Assays | nih.govnih.gov |

| Radical Cation Scavenging | Neutralization of pre-formed radical cations. | ABTS Decolorization Assay | nih.gov |

| Metal Ion Chelation | Binding of transition metal ions that can catalyze the formation of ROS. | Biochemical Assays |

Advanced Applications Beyond Pharmacology

Coordination Chemistry and Metal Complex Formation

The ability of quinoline (B57606) derivatives to form stable complexes with a wide array of metal ions is well-documented. This capacity stems from the presence of nitrogen and oxygen atoms that can act as Lewis bases, donating lone pairs of electrons to a metal center to form coordinate covalent bonds.

The 4-Hydroxyquinoline-7-carboxamide molecule is an inherently bidentate or potentially polydentate ligand. The nitrogen atom of the quinoline ring and the oxygen atom of the 4-hydroxyl group form a classic chelation site. The additional carboxamide group at the 7-position introduces further coordination possibilities, either through the carbonyl oxygen or the amide nitrogen, potentially leading to the formation of polynuclear complexes or coordination polymers.

The synthesis of such ligands is typically achieved through multi-step organic reactions. For quinoline carboxamides, synthetic routes often involve the construction of the quinoline core followed by functionalization, such as the amidation of a precursor quinoline-carboxylic acid. While specific synthetic pathways for this compound are proprietary or detailed in patent literature, the general synthesis of related quinoline-4-carboxamides often starts from isatin (B1672199) precursors.

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Location | Type of Interaction |

|---|---|---|

| Quinoline Nitrogen | Heterocyclic Ring | Lewis Base (n-donor) |

| Hydroxyl Oxygen | Position 4 | Lewis Base (n-donor) |

| Carboxamide Oxygen | Position 7 | Lewis Base (n-donor) |

This table is based on the theoretical potential of the functional groups present in the molecule. Specific coordination behavior would require experimental validation.

The coordination of this compound to a metal ion is expected to significantly alter its physicochemical properties. The resulting metal complexes would exhibit distinct geometries, stability constants, and spectroscopic signatures compared to the free ligand. Research on analogous quinoline carboxylate and dicarboxylate ligands complexed with lanthanide ions has shown the formation of diverse structures, from dimers to three-dimensional coordination polymers. researchgate.netnih.gov The specific geometry (e.g., octahedral, square planar) would depend on the metal ion's coordination number and preferred stereochemistry. youtube.com

The electronic properties are also modified upon complexation. The formation of metal-ligand bonds can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), affecting its absorption and emission spectra. This phenomenon is the basis for the luminescent properties of many metal complexes used in material science.

Material Science and Optoelectronic Applications

Quinoline-based compounds are highly valued in material science for their high thermal and chemical stability, electron-transporting capabilities, and amenability to structural modification, which allows for the fine-tuning of their optoelectronic properties. nih.gov

Metal complexes of quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq3), are canonical materials in OLED technology, where they function as efficient emitters and electron transporters. magtech.com.cn The luminescence arises from the radiative decay of excitons formed on the molecule. The ligand plays a crucial role as a chromophore, absorbing energy and, in the case of lanthanide complexes, transferring it to the metal center, which then emits light—a process known as the "antenna effect". msu.ru

While direct studies on this compound in OLEDs are not prominent in the literature, its structural similarity to other luminescent quinolines suggests potential. The extended π-system of the quinoline core is a strong chromophore, and its complexes with metals like Al(III), Zn(II), or lanthanides could exhibit useful photoluminescent properties. hhu.deijcce.ac.ir The emission color could be tuned by modifying the substituents on the quinoline ring, a common strategy in the design of new OLED materials. magtech.com.cn

Table 2: Properties of Quinoline Derivatives Relevant to Optoelectronics

| Property | Description | Relevance to OLEDs |

|---|---|---|

| High Thermal Stability | Resistance to decomposition at elevated temperatures. | Crucial for device longevity and performance under operational heat. |

| Electron Transport | Ability to accept and transport electrons. | Essential for efficient charge recombination in the emissive layer. nih.gov |

| High Photoluminescence | Efficient emission of light upon UV or electrical excitation. | Determines the brightness and efficiency of the device. |

| Tunable Emission | The color of emitted light can be altered by chemical modification. | Allows for the creation of full-color displays (red, green, blue emitters). magtech.com.cn |

The 4-hydroxyquinoline (B1666331) scaffold is also a candidate for the development of molecular switches and sensors. The mechanism often involves an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. This process can lead to the formation of a tautomer with a distinct fluorescence profile, allowing the molecule to act as a photoswitch.

Furthermore, the chelation of metal ions can dramatically alter the fluorescence of the quinoline ligand. This can be due to several factors, including increased rigidity of the structure, changes in electronic energy levels, and inhibition of non-radiative decay pathways. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is the basis for many fluorescent chemical sensors. While 8-hydroxyquinoline derivatives are more commonly studied for this purpose, the 4-hydroxyquinoline core of this compound provides the necessary functional groups for potential sensing applications. scirp.org The binding of a target metal ion could "turn on" or "turn off" the fluorescence, providing a detectable signal.

Analytical Reagent Development

The strong metal-chelating ability of hydroxyquinolines has made them valuable reagents in analytical chemistry for decades. 8-Hydroxyquinoline, for instance, is a well-known precipitating and extracting agent for a multitude of metal ions. The formation of stable, often colored or fluorescent, metal chelates allows for their qualitative detection and quantitative measurement through gravimetric, spectrophotometric, or fluorometric methods.

Given that this compound possesses the key 4-hydroxyquinoline chelating moiety, it holds theoretical potential for development as an analytical reagent. The specificity and sensitivity for particular metal ions could be tailored by the electronic and steric effects of the 7-carboxamide group. However, specific research into the application of this compound for these analytical purposes is not yet extensively reported in public literature, representing an area ripe for future investigation.

Agricultural and Environmental Applications

While specific research on the agricultural and environmental applications of this compound is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of significant investigation for such purposes. The inherent biological activity of the quinoline scaffold has led to the exploration of its derivatives as potential pesticides, fungicides, and agents for environmental remediation.

Agricultural Applications of Quinoline Derivatives

The quest for novel and effective agrochemicals has led researchers to explore the diverse chemical space of quinoline derivatives. These compounds have shown promise in various agricultural applications, primarily as fungicides and bactericides.

Fungicidal and Antimicrobial Activity:

Recent reviews highlight the rapid development of quinoline derivatives in the discovery of new pesticides, particularly fungicides nih.govacs.org. The unique structure of the quinoline scaffold is considered advantageous for the development of innovative agricultural chemicals nih.govacs.org.

A study on 2-substituted derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide investigated their antimicrobial and morphogenetic effects on various microorganisms, including plant pathogens nih.govresearchgate.net. While quinoline-4-carboxamides showed only weak influence on microbial growth, certain quinoline-4-carboxylic acid derivatives demonstrated significant effects on the morphology of Botrytis cinerea, a common plant fungal pathogen nih.govresearchgate.net. This suggests that modifications to the quinoline core can lead to potent antifungal activity.

The fungicidal potential of quinoline derivatives is further supported by patent literature. For instance, certain quinolinyloxyalkanoic acid amides have been developed for use as plant fungicides google.com.

The following table summarizes the observed effects of some quinoline derivatives on plant pathogens:

| Compound Class | Target Organism | Observed Effect | Reference |

| 2-substituted quinoline-4-carboxylic acid derivatives | Botrytis cinerea | Profound changes in hyphal tip morphology, including branching and release of cytoplasmic content. | nih.govresearchgate.net |

| Quinolinyloxyalkanoic acid amides | Plant pathogenic fungi | Fungicidal activity. | google.com |

Plant Growth and Productivity:

Beyond crop protection, some research suggests that quinoline derivatives may play a role in enhancing plant growth and productivity, positioning them as potentially safe and effective pesticides researchgate.net. However, detailed studies on this compound in this context are lacking.

Environmental Applications and Considerations

The environmental fate and impact of quinoline and its derivatives are critical aspects of their potential use in agriculture and other industries.

Ecotoxicity and Biodegradability:

Studies on the ecotoxicity of quinoline and its hydroxylated derivatives have been conducted to understand their environmental impact. Research indicates that compared to some other agrochemicals, quinoline derivatives may have a more favorable environmental profile, with moderate biodegradability and low potential for bioaccumulation. However, it is also noted that these compounds can have adverse effects on both animals and plants, underscoring the need for thorough environmental risk assessments.

Investigations into groundwater at contaminated sites have revealed the presence of hydroxylated quinoline derivatives, highlighting the importance of monitoring these compounds in the environment. Such studies are crucial for understanding the transformation and transport of quinoline-based compounds in ecosystems.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes and Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of continuous innovation, with a shift towards more efficient and environmentally benign methods. nih.gov Future research in the synthesis of 4-hydroxyquinoline-7-carboxamide will likely focus on several key areas:

Multicomponent Reactions (MCRs): MCRs offer the advantage of constructing complex molecules in a single step from multiple starting materials, enhancing atom economy and structural diversity. nih.gov The development of novel MCRs for the direct synthesis of this compound and its derivatives would be a significant advancement.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for decorating heterocyclic scaffolds. chemrxiv.org Programmed, site-selective C-H functionalization of the 4-hydroxyquinoline (B1666331) template can generate diverse chemical libraries with minimal synthetic steps. chemrxiv.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer and more scalable production of this compound derivatives. Microwave-assisted synthesis has already been employed for preparing related quinoline structures. nih.gov

A comparison of traditional versus modern synthetic approaches highlights the potential for significant improvements in efficiency and sustainability.

| Synthetic Approach | Description | Advantages | Challenges |

| Traditional Synthesis (e.g., Gould-Jacobs reaction) | A multi-step process often involving harsh reaction conditions. | Well-established and reliable for certain substrates. | Can be time-consuming, produce significant waste, and may have limited functional group tolerance. |

| Multicomponent Reactions (MCRs) | Single-pot reactions combining three or more reactants to form a complex product. nih.gov | High atom economy, operational simplicity, and rapid generation of diverse libraries. nih.gov | Can be challenging to optimize and may require specific catalyst systems. |

| C-H Functionalization | Direct modification of C-H bonds, avoiding pre-functionalization steps. chemrxiv.org | Increased synthetic efficiency and access to novel chemical space. chemrxiv.org | Requires careful control of regioselectivity and can be sensitive to reaction conditions. |

| Flow Chemistry | Continuous processing of reagents in a reactor. | Enhanced safety, scalability, and precise control over reaction parameters. | Requires specialized equipment and initial setup costs. |

Advanced Computational Approaches for Predictive Modeling

Computer-aided drug design (CADD) has become an indispensable tool in accelerating the discovery and optimization of new therapeutic agents. researchgate.netnih.gov For this compound, advanced computational methods can provide valuable insights and guide experimental efforts.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed to correlate the structural features of this compound derivatives with their biological activities. mdpi.com This allows for the prediction of the potency of novel, unsynthesized compounds. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of this compound derivatives to specific biological targets, providing a deeper understanding of the molecular basis of their activity. researchgate.netnih.gov Molecular dynamics simulations can further assess the stability of ligand-protein complexes over time. mdpi.com

Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved potency and selectivity. researchgate.net

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis and further testing. mdpi.com

Exploration of New Biological Targets and Mechanistic Pathways

While quinoline derivatives are known for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the specific biological targets and mechanistic pathways of this compound are not fully elucidated. researchgate.netrsc.org

Future research should focus on:

Target Identification: Employing techniques like phenotypic screening followed by target deconvolution to identify the specific proteins or enzymes with which this compound and its analogs interact. acs.orgnih.gov

Mechanism of Action Studies: Investigating the downstream cellular effects of target engagement, such as the modulation of signaling pathways, inhibition of enzymes like DNA gyrase or topoisomerase, or disruption of protein-protein interactions. nih.gov For instance, some quinoline derivatives are known to inhibit mammalian topoisomerase II. nih.gov

Expansion to New Therapeutic Areas: Based on identified targets and mechanisms, exploring the potential of this compound derivatives in treating a wider range of diseases, including neurodegenerative disorders, viral infections, and metabolic diseases. The 4-hydroxyquinoline scaffold has shown promise as a neuroprotective agent. nih.gov

| Potential Biological Target Class | Examples | Relevance to this compound |

| Kinases | Tyrosine kinases, PI3K | Many quinoline derivatives exhibit anticancer activity through kinase inhibition. researchgate.net |

| Topoisomerases | DNA gyrase, Topoisomerase II | A known mechanism for the antibacterial and anticancer effects of quinolones. nih.gov |

| G-protein coupled receptors (GPCRs) | Various | A large and diverse family of drug targets involved in numerous physiological processes. |

| Ion Channels | Sodium, Potassium, Calcium channels | Important targets for cardiovascular and neurological diseases. |

Expansion into Novel Material Applications

The unique photophysical and electronic properties of the quinoline ring system make it an attractive scaffold for the development of advanced materials. researchgate.net Research in this area could explore the use of this compound derivatives in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of appropriately designed derivatives could be harnessed for use as emitters or host materials in OLEDs.

Sensors: The ability of the quinoline nucleus to chelate metal ions could be exploited to develop selective and sensitive fluorescent sensors for environmental or biological monitoring.

Photovoltaics: Quinoline derivatives have been investigated for their potential in third-generation photovoltaic applications, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells. researchgate.net

Design of Multi-functional Systems

The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold is well-suited for the design of such multi-functional systems.

This could involve:

Hybrid Molecules: Covalently linking the this compound core with other pharmacophores to create hybrid molecules with dual or multiple modes of action. nih.gov

Theranostic Agents: Integrating a diagnostic (e.g., a fluorescent reporter) and a therapeutic component within the same molecule for simultaneous imaging and treatment.

Drug Delivery Systems: Using this compound as a targeting ligand or as a component of a larger drug delivery vehicle to enhance the efficacy and reduce the side effects of other therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing 4-Hydroxyquinoline-7-carboxamide, and how can reproducibility be ensured?

- Methodological Answer :

- Synthesis Optimization : Systematically vary reaction parameters (e.g., catalysts, solvents, temperature) and use Design of Experiments (DoE) to identify optimal conditions. Include controls for side reactions and byproduct formation.

- Characterization : Employ NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm purity and structural integrity. Cross-validate results with independent analytical techniques .

- Reproducibility : Document procedural details (e.g., stoichiometry, reaction time) and adhere to standardized protocols. Use high-purity reagents and calibrate instruments regularly .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Linearity and Sensitivity : Perform calibration curves across expected concentration ranges using triplicate measurements.

- Accuracy/Precision : Conduct spike-and-recovery experiments in relevant biological or synthetic matrices. Calculate percent recovery and relative standard deviation (RSD).

- Specificity : Use tandem MS or diode-array detectors to distinguish the compound from co-eluting impurities .

Q. What structural elucidation techniques are most effective for confirming the regiochemistry of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve atomic positions for unambiguous confirmation of substituent placement.